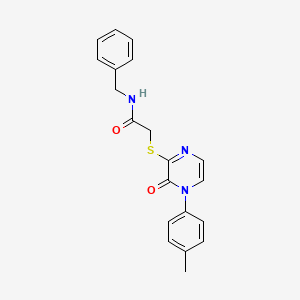

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

N-Benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a p-tolyl group at position 4 and a thioacetamide side chain at position 2. The 3-oxo group in the dihydropyrazine ring contributes to hydrogen-bonding interactions, which may affect crystallization and biological activity .

Properties

IUPAC Name |

N-benzyl-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-15-7-9-17(10-8-15)23-12-11-21-19(20(23)25)26-14-18(24)22-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSMCHUJQASANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Mercapto-3-oxo-4-(p-tolyl)-3,4-dihydropyrazine

The dihydropyrazine core is functionalized with a thiol group at position 2 through one of two routes:

- Direct Thiolation : Treatment of the dihydropyrazine with phosphorus pentasulfide (P₂S₁₀) in anhydrous dioxane at 60°C for 6 hours. This method achieves 60–70% conversion but risks ring decomposition at elevated temperatures.

- Thiol Displacement : Reacting 2-chloro-3-oxo-4-(p-tolyl)-3,4-dihydropyrazine with thiourea in ethanol under reflux, followed by acidic hydrolysis. This approach offers higher regioselectivity (>85%) but requires pre-functionalization of the core with a chlorine leaving group.

Coupling with N-Benzyl-2-Chloroacetamide

The thiol intermediate is reacted with N-benzyl-2-chloroacetamide in the presence of a mild base such as triethylamine or pyridine. Key considerations include:

- Solvent : Tetrahydrofuran (THF) or acetonitrile to enhance solubility of both reactants.

- Temperature : 0–25°C to minimize side reactions (e.g., oxidation to disulfides).

- Molar Ratio : A 1:1.2 ratio of thiol to chloroacetamide ensures complete conversion.

The reaction typically achieves 75–85% yield, with the product isolated via column chromatography using silica gel and ethyl acetate/hexane eluents.

Optimization of Reaction Conditions

Catalytic Systems

- Amine Catalysts : Polymer-supported amines (e.g., polystyrene-bound dimethylamine) enhance reaction rates in thioacetamide formation by deprotonating the thiol group, as demonstrated in analogous thioacetamide syntheses.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, particularly when using aqueous bases.

Solvent Effects

Temperature and Time

- Low-Temperature Regimes : Maintaining reactions at 0–10°C during chloroacetamide addition reduces byproduct formation.

- Reaction Duration : Extended stirring (12–24 hours) ensures complete consumption of the thiol intermediate, particularly in sterically hindered systems.

Purification and Characterization

Isolation Techniques

Analytical Data

- ¹H NMR : Key signals include a singlet at δ 4.10 (SCH₂CO), a multiplet at δ 7.25–7.35 (benzyl aromatic protons), and a singlet at δ 2.30 (p-tolyl methyl).

- LC-MS : Molecular ion peak at m/z 396.1 [M+H]⁺ confirms the molecular formula C₂₁H₂₁N₃O₂S.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyl and p-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new industrial chemicals or materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Pyrazine vs. Quinazolinone Derivatives

- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): This compound replaces the dihydropyrazine core with a quinazolinone system. The thioacetate group (vs. thioacetamide) may lower solubility due to the absence of a polar amide group .

Pyridine-Based Analogues

- 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): The pyridine ring introduces a nitrogen atom at position 1, altering electronic distribution. The distyryl and cyano substituents enhance π-π stacking interactions, which could improve crystallinity. However, the lack of a 3-oxo group reduces hydrogen-bonding capability compared to the dihydropyrazine derivative .

Benzothiazole Derivatives

- The thioacetamide linkage is retained, but the absence of a dihydropyrazine ring limits redox activity .

Substituent Effects

Aromatic Substitutions

- p-Tolyl vs. Fluorophenyl/Methoxybenzyl () :

The p-tolyl group in the target compound provides moderate electron-donating effects (via the methyl group), whereas fluorophenyl (e.g., 2-fluorobenzyl in ) introduces electron-withdrawing properties, altering charge distribution and receptor affinity. Methoxybenzyl (e.g., 4-methoxybenzyl in ) enhances solubility via polar interactions but may reduce membrane permeability .

Thioacetamide Modifications

- The benzothiazin core’s sulfur atom may confer additional metabolic stability compared to dihydropyrazine .

Biological Activity

N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process starting from appropriate precursors. The general synthetic pathway includes:

- Formation of the thioamide via the reaction of benzyl isothiocyanate with 3-oxo derivatives.

- Acetylation of the resultant thioamide to yield the final compound.

This method allows for the introduction of various substituents that can modulate the biological activity.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |

|---|---|---|---|

| N-benzyl... | 10 - 20 | 20 - 40 | Moderate |

| Standard Drug A | 5 - 10 | 10 - 20 | High |

| Standard Drug B | 15 - 25 | 30 - 50 | Moderate |

The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies indicate that it may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.

3. Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds in the same class, providing insights into structure–activity relationships (SAR). For instance:

- A study on derivatives of benzothiazole showed that modifications at specific positions significantly enhanced antibacterial potency .

- Another research highlighted that compounds with electron-withdrawing groups displayed improved activity against resistant strains of bacteria .

These findings underscore the importance of structural modifications in optimizing the biological efficacy of thioacetamides.

4. Conclusion

This compound demonstrates promising biological activity, particularly in antimicrobial applications. Future research should focus on elucidating its mechanism of action and exploring further modifications to enhance its efficacy against resistant microbial strains.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-benzyl-2-((3-oxo-4-(p-tolyl)-3,4-dihydropyrazin-2-yl)thio)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the dihydropyrazine core followed by thioacetamide coupling. Key steps include:

- Thioether formation : Reacting a halogenated dihydropyrazine derivative with thiourea or thioacetic acid under basic conditions (e.g., triethylamine in DMF) .

- Acylation : Introducing the benzyl group via nucleophilic substitution or coupling reagents like EDC/HOBt .

- Optimization : Reaction temperatures (60–80°C), inert atmospheres (N₂/Ar), and polar aprotic solvents (DMF, DMSO) are critical for high yields (>70%) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, dihydropyrazine carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.12) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (C–S ~1.75 Å) and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How can computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina optimizes ligand-receptor binding poses using scoring functions (e.g., affinity ≤ -7.0 kcal/mol suggests strong binding) .

- MD Simulations : GROMACS or AMBER models dynamic interactions (e.g., stability of the thioacetamide group in enzyme active sites over 100 ns trajectories) .

- Pharmacophore Mapping : MOE or Schrödinger Suite identifies critical features (e.g., hydrogen-bond acceptors at the pyrazine carbonyl) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays : Standardize protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) across labs to minimize variability .

- Structural Analog Analysis : Test derivatives (e.g., replacing p-tolyl with halogenated aryl groups) to isolate structure-activity relationships (SAR) .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity data and identify outliers .

Advanced: What strategies elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Enzyme Inhibition Assays : Kinase-Glo® or fluorescence polarization measures inhibition of targets (e.g., EGFR or COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm target engagement .

- Cellular Imaging : Confocal microscopy tracks subcellular localization (e.g., mitochondrial accumulation via Rhodamine 123 co-staining) .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

Methodological Answer:

- Graph Set Analysis : Etter’s rules classify intermolecular interactions (e.g., R₂²(8) motifs stabilize crystal packing) .

- Solubility Prediction : Hansen solubility parameters correlate H-bond donor/acceptor counts with solvent compatibility (e.g., DMSO > water) .

- Stability Studies : TGA/DSC (thermal degradation >200°C) and accelerated aging (40°C/75% RH for 4 weeks) assess solid-state stability .

Basic: What are the critical purity thresholds for biological testing, and how are they validated?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (≥95% purity, retention time ~12–15 min) with UV detection (λ = 254 nm) .

- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm stoichiometry .

- Residual Solvent Testing : GC-MS detects traces (e.g., DMF < 500 ppm) per ICH Q3C guidelines .

Advanced: How do substituent modifications (e.g., aryl groups) impact pharmacokinetic properties?

Methodological Answer:

- LogP Measurements : Shake-flask method or computational tools (e.g., MarvinSuite) correlate lipophilicity (LogP ~2.5–3.5) with membrane permeability .

- Metabolic Stability : Liver microsome assays (e.g., rat/human CYP450) identify vulnerable sites (e.g., p-tolyl oxidation) .

- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >90% binding reduces bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.